2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide
Description
This compound features a quinazolinone core substituted with an allyl group at position 3 and a sulfanyl linker connecting to an acetamide moiety. The acetamide is further substituted with a 2,3-dihydro-1,4-benzodioxin group at position 4. The molecular formula is C25H21N3O5S (MW: 475.5 g/mol) . Key structural attributes include:
Properties
Molecular Formula |
C21H19N3O4S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H19N3O4S/c1-2-9-24-20(26)15-5-3-4-6-16(15)23-21(24)29-13-19(25)22-14-7-8-17-18(12-14)28-11-10-27-17/h2-8,12H,1,9-11,13H2,(H,22,25) |
InChI Key |
JSRMAMANBUQNAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar quinazoline derivatives are often synthesized via multistep reactions. These steps may include cyclization, sulfanylation, and acetylation.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. research laboratories may synthesize it for further study.
Chemical Reactions Analysis
Oxidation: The allyl group and the quinazoline ring can undergo oxidation reactions.
Reduction: Reduction of the quinazoline ring or the carbonyl group is possible.
Substitution: Substitution reactions may occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to determine the exact outcomes.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, potential drug development, or as a lead compound.
Chemistry: As a building block for designing new molecules.
Biology: Studying its effects on cellular processes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations :
Substituent Flexibility vs. In contrast, the 4-methoxyphenyl group in the analog (Table 1, Row 2) introduces steric bulk and electron-donating effects, which may improve π-π stacking but reduce solubility . The dichlorophenyl group in the dioxo-quinazolinone analog (Row 3) increases lipophilicity (LogP ~3.5), favoring blood-brain barrier penetration, as seen in anticonvulsant studies .
The benzodioxin-acetamide moiety (common in Rows 1–2) correlates with anti-inflammatory activity, as demonstrated by the parent compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (Row 4), which showed efficacy comparable to Ibuprofen in rat paw edema assays .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Physicochemical Parameters
Key Findings :
- 0.08 mg/mL).
- The dichlorophenyl analog (Row 3) has the highest LogP, aligning with its anticonvulsant application but posing challenges for renal clearance.
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : The acetamide group in the target compound forms intermolecular hydrogen bonds (N–H···O=C), as seen in related structures solved via SHELX programs . These interactions stabilize crystal lattices, impacting solubility and dissolution rates.
- Graph Set Analysis : The benzodioxin oxygen atoms participate in C–H···O hydrogen bonds, creating R₂²(8) motifs that enhance molecular aggregation .
Biological Activity
The compound 2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide belongs to the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a unique combination of functional groups that contribute to its biological activity. The structure includes:
- A quinazolinone core , known for interacting with various enzymes and receptors.
- An allyl group , which may enhance binding affinity.
- A benzodioxin moiety , potentially influencing pharmacokinetics.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. Notably, its activity was tested against the A549 human lung adenocarcinoma model.
Key Findings:
- MTT Assay Results : The compound exhibited dose-dependent cytotoxicity against A549 cells. At a concentration of 100 µM, it reduced cell viability significantly compared to untreated controls.
- Structure-Activity Relationship : Variations in substituents on the quinazolinone core impacted efficacy:
| Compound | Substituent | A549 Cell Viability (%) |
|---|---|---|
| Base | None | 78–86 |
| Compound 6 | 4-Chlorophenyl | 64 |
| Compound 8 | 4-Dimethylamino | <50 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against a range of multidrug-resistant pathogens.
Key Findings:
- Pathogen Testing : The compound demonstrated activity against clinically significant strains such as Klebsiella pneumoniae and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Detailed MIC values were obtained, indicating effective concentrations required to inhibit bacterial growth.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with specific molecular targets, modulating enzyme activity.
- Potential disruption of cancer cell signaling pathways leading to apoptosis.
Research indicates that the unique structural features enhance binding specificity to target proteins, which is critical for both anticancer and antimicrobial activities.
Case Studies
Several case studies have highlighted the therapeutic potential of quinazolinone derivatives similar to this compound:
- Study on Anticancer Activity : A study involving hydrazone derivatives showed that modifications significantly affected cytotoxicity levels in cancer cells, supporting the notion that structural variations can lead to enhanced biological activity .
- Antimicrobial Efficacy Study : Research on quinazolinone derivatives revealed promising results against resistant strains, suggesting the potential for developing new antibiotics based on similar scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
